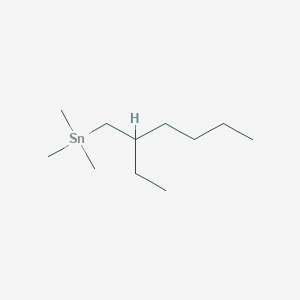

(2-Ethylhexyl)(trimethyl)stannane

Description

[4-(2-Ethylhexyl)thiophen-2-yl]trimethylstannane (CAS: 1254834-11-1) is an organotin compound characterized by a thiophene ring substituted with a 2-ethylhexyl group and a trimethyltin moiety. Its molecular formula is C₁₅H₂₈SSn (molecular weight: 359.16 g/mol), and it is primarily used in advanced material science, particularly in conductive polymer synthesis and electronic materials research . The compound’s thiophene backbone enhances its utility in π-conjugated systems, while the trimethylstannyl group facilitates cross-coupling reactions in polymer chemistry. It is classified as a controlled product, requiring specialized handling and permits for transport and storage .

Properties

CAS No. |

61726-31-6 |

|---|---|

Molecular Formula |

C11H26Sn |

Molecular Weight |

277.03 g/mol |

IUPAC Name |

2-ethylhexyl(trimethyl)stannane |

InChI |

InChI=1S/C8H17.3CH3.Sn/c1-4-6-7-8(3)5-2;;;;/h8H,3-7H2,1-2H3;3*1H3; |

InChI Key |

NBVFUFZWNXWULW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C[Sn](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethylhexyl)(trimethyl)stannane can be synthesized through stannylation reactions, where an organotin reagent is introduced to an organic substrate. One common method involves the reaction of 2-ethylhexyl bromide with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale stannylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylhexyl)(trimethyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

Substitution: The trimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Organotin oxides or hydroxides.

Reduction: Lower oxidation state organotin compounds.

Substitution: Organotin compounds with different functional groups.

Scientific Research Applications

(2-Ethylhexyl)(trimethyl)stannane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (2-Ethylhexyl)(trimethyl)stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, influencing their structure and function. This coordination can lead to changes in enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Organotin Derivatives

(a) [4-(2-Ethylhexyl)thiophen-2-yl]trimethylstannane-d17

This deuterated analog (CAS: NA, molecular formula: C₁₅H₁₁D₁₇SSn) contains 17 deuterium atoms, enabling precise isotopic tracing in reaction mechanism studies. It has a purity of ≥95% and is stored at -20°C to ensure stability. Unlike its non-deuterated counterpart, it is critical for analytical applications requiring high sensitivity, such as mass spectrometry and nuclear magnetic resonance (NMR) investigations .

(b) 2-((Trimethylstannyl)thio)ethyl Stearate

With the molecular formula C₂₃H₄₈O₂SSn (CAS: 84145-12-0), this compound features a stearate ester group linked to a trimethyltin-sulfur moiety. Its structure supports applications in lubrication and polymer stabilization, diverging from the conductive properties of the thiophene-based analog. The stearate chain introduces hydrophobicity, making it suitable for hydrophobic material coatings .

Lead-Based Analogues

Tetraalkyl lead compounds, such as tert-butyl(trimethyl)plumbane (CAS: 32997-03-8), share structural similarities with organotin compounds but exhibit distinct reactivity and toxicity. Lead compounds were historically used as fuel additives but are now heavily restricted due to environmental and health risks. In contrast, organotin derivatives like [4-(2-Ethylhexyl)thiophen-2-yl]trimethylstannane are less toxic and remain relevant in niche industrial applications .

2-Ethylhexyl Esters and Derivatives

Compounds such as 2-ethylhexyl stearate (CAS: Not specified in ) and 2-ethylhexyl salicylate are ester derivatives lacking metal centers. These are primarily used as plasticizers or UV absorbers in polymers, contrasting sharply with the organometallic reactivity of tin-based compounds. Their applications focus on material flexibility and stability rather than electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.